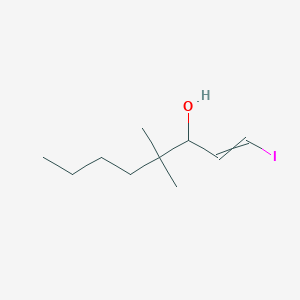
1-Iodo-4,4-dimethyloct-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4,4-dimethyloct-1-en-3-ol is an organic compound characterized by the presence of an iodine atom, a double bond, and a hydroxyl group It is a derivative of octene, with specific substitutions that give it unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-4,4-dimethyloct-1-en-3-ol can be synthesized through several methods. One common approach involves the iodination of 4,4-dimethyloct-1-en-3-ol. This reaction typically requires the presence of an iodine source, such as iodine (I₂), and a suitable oxidizing agent to facilitate the substitution of a hydrogen atom with an iodine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-4,4-dimethyloct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used to replace the iodine atom.
Major Products
Oxidation: Formation of 4,4-dimethyloct-1-en-3-one.
Reduction: Formation of 1-iodo-4,4-dimethyloctan-3-ol.
Substitution: Formation of compounds like 4,4-dimethyloct-1-en-3-yl azide or 4,4-dimethyloct-1-en-3-yl cyanide.
Scientific Research Applications
1-Iodo-4,4-dimethyloct-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-iodo-4,4-dimethyloct-1-en-3-ol involves its reactivity with various molecular targets. The iodine atom and the double bond make it a versatile compound for chemical modifications. It can participate in electrophilic addition reactions, where the double bond reacts with electrophiles, and nucleophilic substitution reactions, where the iodine atom is replaced by nucleophiles.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4,4-dimethyloct-1-en-3-ol: Similar structure but with a bromine atom instead of iodine.
1-Chloro-4,4-dimethyloct-1-en-3-ol: Similar structure but with a chlorine atom instead of iodine.
4,4-Dimethyloct-1-en-3-ol: Lacks the halogen substitution.
Uniqueness
1-Iodo-4,4-dimethyloct-1-en-3-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s physical and chemical properties, making it suitable for specific applications where other halogens may not be as effective.
Properties
CAS No. |
52419-00-8 |
|---|---|
Molecular Formula |
C10H19IO |
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-iodo-4,4-dimethyloct-1-en-3-ol |
InChI |
InChI=1S/C10H19IO/c1-4-5-7-10(2,3)9(12)6-8-11/h6,8-9,12H,4-5,7H2,1-3H3 |
InChI Key |
TVCDMFVCHSDMLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(C=CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



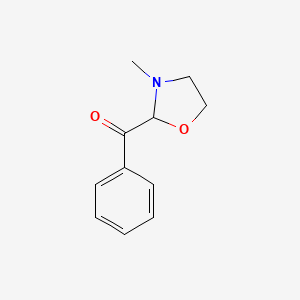
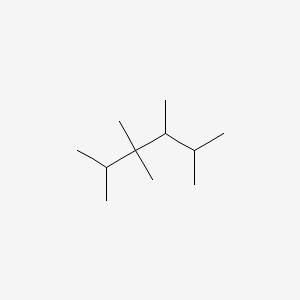
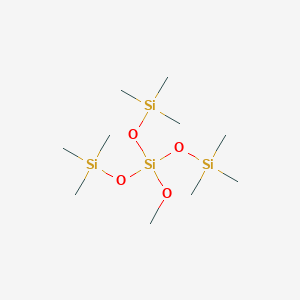


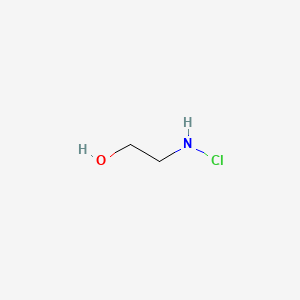

![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)
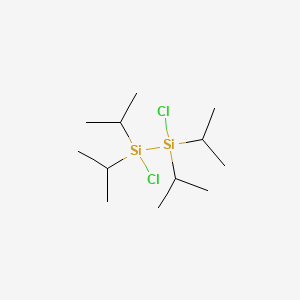
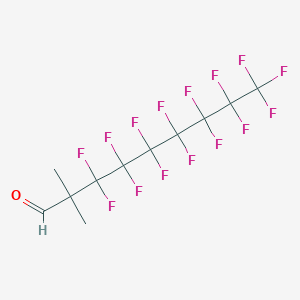
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
